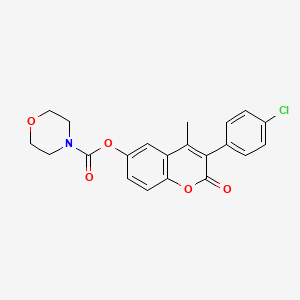

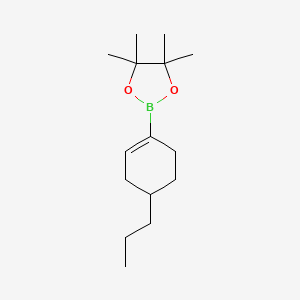

1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with similar structures, such as Hydroxyethylethylenediaminetriacetic acid , are known to have various applications in the scientific and industrial fields. They are often used in chemical reactions due to their ability to form salts with many metals .

Synthesis Analysis

The synthesis of similar compounds, like hydroxyl functionalized styrene acrylate latex particles, has been conducted via methods like seeded emulsion polymerization . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as FT-IR, 1H-NMR, DSC, TGA, DLS, and SEM .Chemical Reactions Analysis

Compounds like 2-hydroxyethyl methacrylate (HEMA) have been reported to induce genotoxic effects, but their mechanism is not fully understood. HEMA may be degraded by the oral cavity esterases or through mechanical stress following the chewing process .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by various factors. For example, the glass transition temperature (Tg) and average particle size of hydroxyl functionalized polymer latex particles can vary depending on the mass percentage of HEMA present .科学的研究の応用

Functionalization Reactions and Derivative Synthesis

Pyrazole derivatives have been extensively studied for their potential in various functionalization reactions, leading to the synthesis of novel compounds. For instance, experimental and theoretical studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives have demonstrated the ability to generate new N-substituted pyrazole carboxamides and carboxylates with potential applications in medicinal chemistry and material science (Yıldırım & Kandemirli, 2006). Such synthetic routes are critical for developing chemical libraries for drug discovery and novel materials.

Fluorescent Properties and Sensing Applications

Pyrazole derivatives have been identified to possess fluorescent properties , making them suitable for applications in sensing and imaging. For example, synthesis and characterization studies on triaryl-pyrazolines have highlighted their fluorescent behavior in the blue region of the visible spectrum, indicating potential use in the development of fluorescent probes and sensors for biological and environmental monitoring (Hasan et al., 2011).

Electrochemiluminescence and Metal-Organic Frameworks (MOFs)

Pyrazolecarboxylic acid derivatives have been incorporated into metal-organic frameworks (MOFs) , demonstrating highly intense electrochemiluminescence (ECL). This suggests applications in the development of ECL-based sensors and devices for analytical and diagnostic purposes (Feng et al., 2016).

Chemical Hybridizing Agents in Agriculture

Certain pyrazole derivatives have been identified as chemical hybridizing agents in wheat and barley, showcasing the role of these compounds in agricultural applications. The ability to induce hybridization through chemical means could have significant implications for crop improvement and food security (Beck et al., 1988).

Molecular Conformation and Hydrogen Bonding Studies

Research into the molecular conformation and hydrogen bonding of pyrazole derivatives has implications for understanding the structural basis of their reactivity and interaction with biological targets. This fundamental knowledge supports the design of more effective pharmaceuticals and materials (Asma et al., 2018).

作用機序

Target of Action

It’s worth noting that many compounds with similar structures are known to interact with various biological targets, such as enzymes, receptors, and transport proteins .

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in metabolism, signal transduction, and gene expression .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as molecular size, polarity, and the presence of functional groups .

Result of Action

Similar compounds are known to induce a range of effects, from altering cellular metabolism to modulating signal transduction pathways .

Action Environment

The action, efficacy, and stability of 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the activity of similar compounds has been shown to be affected by the pH of the environment .

Safety and Hazards

生化学分析

Biochemical Properties

Its structure suggests that it could potentially interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s hydroxyethyl and carboxylic acid groups, which might form hydrogen bonds or ionic interactions with other molecules .

Cellular Effects

Given its structure, it could potentially influence cell function by interacting with various cellular components .

Molecular Mechanism

It could potentially exert its effects at the molecular level by binding to biomolecules, inhibiting or activating enzymes, and inducing changes in gene expression . These are speculative and require experimental validation.

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Studies investigating threshold effects, as well as any toxic or adverse effects at high doses, have not been reported .

Metabolic Pathways

The metabolic pathways involving 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid are not well-characterized. It could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with transporters or binding proteins and influence its localization or accumulation

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications . These are speculative and require experimental validation.

特性

IUPAC Name |

1-(2-hydroxyethyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5-7(8(12)13)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINULFSZEWKUIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCO)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052561-82-6 |

Source

|

| Record name | 1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2848986.png)

![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)

![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)

![N-(cyclohexylmethyl)-6-[(2-methylbenzoyl)amino]chromane-3-carboxamide](/img/structure/B2848991.png)

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2848993.png)

![Cyclohex-3-en-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2848995.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2848998.png)

![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2849007.png)